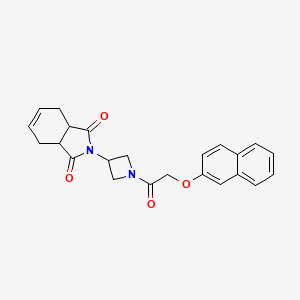
2-(1-(2-(naphthalen-2-yloxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in organic chemistry. These include a naphthalene group, an azetidine ring, and a dione group. The naphthalene group is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The dione group refers to a type of ketone where the carbon atom of the carbonyl group is bonded to two other carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene and azetidine rings would give the molecule a certain degree of rigidity. The dione group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the azetidine ring might be susceptible to ring-opening reactions. The naphthalene group, being an aromatic system, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene group might make the compound relatively nonpolar and insoluble in water .科学的研究の応用
Biological Activity and Antimicrobial Evaluation
Compounds containing the naphthalene moiety, similar to the structure , are noted for their broad spectrum of biological activity and low toxicity. These properties make them valuable for medical preparations. Specifically, a study focused on synthesizing a new series of azoles or azines from a key intermediate closely related to the target compound. These synthesized compounds were tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species, showing either weak or moderate activities (M. A. M. Abdel Reheim, Ibrahim Saad Abdel Hafiz, Hend Saad Eldin Abdel Rady, 2021).
Synthesis and Characterization for Antimicrobial Activities
Another research avenue explored the synthesis of a pyrimidine-based ligand and its metal complexes derived from naphthalene-1,4-dione, similar in structure to the chemical of interest. These complexes were characterized and showed potential as antimicrobial agents, with some demonstrating good results against bacteria and fungi. The study also employed density functional theory for electronic, structural, and spectroscopic analyses, suggesting the metal complexes could serve as potential drugs (Festus Chioma et al., 2018).
Anticonvulsant Activity Evaluation
In the realm of pharmacology, derivatives of naphthalen-2-yl acetate, which share structural similarities with the compound , were synthesized and evaluated for potential anticonvulsant activities. This study found that some of the newly synthesized compounds showed significant delays in the onset of convulsions and prolongation of survival time in an in vivo model, compared to phenobarbital, indicating their potential as anticonvulsant agents (Nagat Ghareb et al., 2017).
Antimicrobial Activity of Schiff Bases and Azetidinones
Further research on Schiff bases and azetidinones, structurally related to the compound of interest, revealed a wide spectrum of biological activities, including antibacterial and antifungal effects. A series of these compounds synthesized from 2-(naphthalen-1-yloxy) acetohydrazides and azetidinones showed notable antibacterial activity against common bacterial strains, with some compounds displaying potent efficacy, highlighting the potential for further exploration in antimicrobial drug development (Sushil Kumar, Punit Kumar, N. Sati, 2012).
将来の方向性
特性
IUPAC Name |
2-[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21(14-29-18-10-9-15-5-1-2-6-16(15)11-18)24-12-17(13-24)25-22(27)19-7-3-4-8-20(19)23(25)28/h1-6,9-11,17,19-20H,7-8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDNLTJPNRGSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(naphthalen-2-yloxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

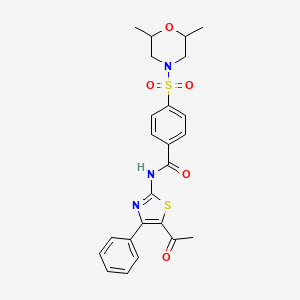
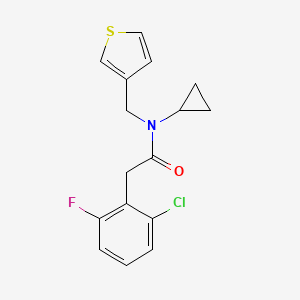
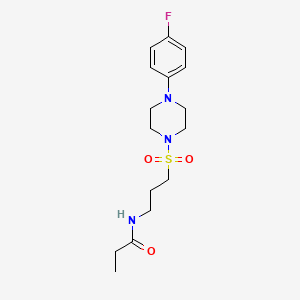
![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)
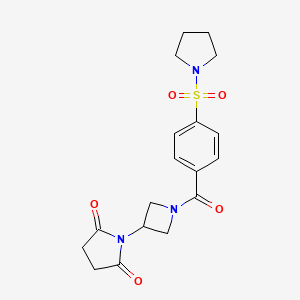
![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)

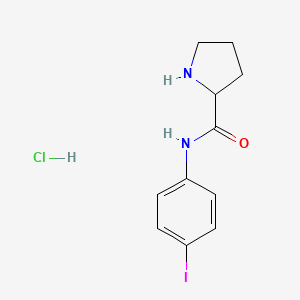
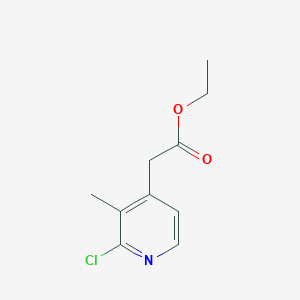
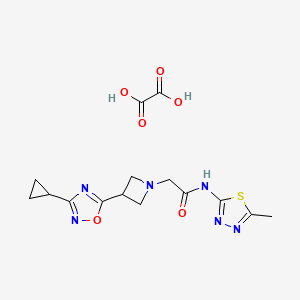
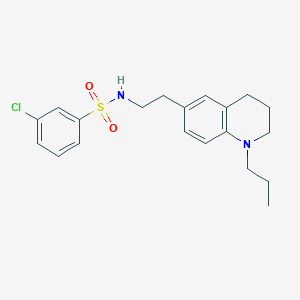
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)